天冬氨酸钠

描述

Sodium aspartate, often referred to as Asp-Na, is a sodium salt form of aspartic acid, an amino acid that plays a role in various metabolic processes. It has been studied for its potential effects on health and its interaction with biological systems. For instance, sodium L-aspartate administration in neonatal mice has been shown to cause significant disturbances in somatic, behavioral, and reproductive functions, suggesting its profound impact on physiological development . Additionally, sodium aspartate has been identified as a specific enhancer of salty taste perception, which could have implications for reducing excessive dietary salt intake .

Synthesis Analysis

The synthesis of sodium polyaspartate (SPA), a polymer of sodium aspartate, has been achieved through the hydrolysis of poly(succinimide) (PSI), which is prepared by the thermal polycondensation of L-aspartic acid. This process involves heating L-aspartic acid at 260°C for 6 hours. The resulting SPA has been analyzed using 1H and 13C NMR spectroscopy to identify various end groups and irregular structures, indicating the complexity of the synthesis process and the potential for side reactions .

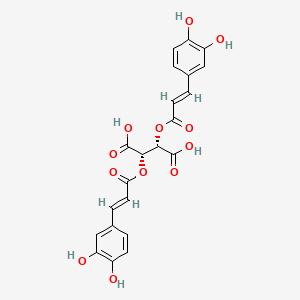

Molecular Structure Analysis

The molecular structure of sodium aspartate and its polymers has been extensively studied using spectroscopic methods. For example, the detailed analysis of SPA using NMR spectroscopy has revealed the presence of branched units and quantified several end groups and irregular structures, which are likely produced by deamination and decarboxylation during synthesis . This structural information is crucial for understanding the properties and potential applications of sodium aspartate derivatives.

Chemical Reactions Analysis

Sodium aspartate is involved in various chemical reactions, particularly as a substrate in transport systems. The Na(+):aspartate symporter Glt(Ph) from Pyrococcus horikoshii has been studied, and it was found that three Na+ ions are symported with aspartate, which is essential for understanding the ion coupling mechanism of this transporter . Additionally, the role of aspartate residues in sodium sensitivity and coupling to G proteins in neurotensin receptors has been highlighted, demonstrating the importance of aspartate in receptor function .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium aspartate have been investigated in various contexts. For instance, its ability to enhance salty taste perception without affecting other taste modalities suggests unique interactions with taste receptors . Moreover, the supplementation of aspartate and sodium bicarbonate has been studied for its effects on muscle contractile properties among trained men, although no significant effects on peak force or rate of force development were observed . This research indicates that sodium aspartate may have specific roles in biological systems, which could be harnessed for health and performance applications.

科学研究应用

1. 神经发育和生殖影响

L-天冬氨酸钠 (ASP) 已被研究对神经发育和生殖功能的影响。在一项对新生小鼠的研究中,ASP 治疗导致体重增加、身体长度受阻、运动和探索行为减少,以及两性生殖功能障碍。该研究还观察到多种内分泌功能障碍,表现为垂体、甲状腺、卵巢和睾丸重量减少,以及女性青春期延迟,表明 L-天冬氨酸钠在发育和内分泌研究中具有潜在作用 (Pizzi, Tabor, & Barnhart, 1978)。

2. 学习和记忆

D-天冬氨酸钠 (D-Asp) 已被证明会影响学习和记忆过程。涉及大鼠的研究表明,口服 D-天冬氨酸钠可改善莫里斯水迷宫系统中的认知能力。该研究还发现,治疗大鼠的海马中 D-Asp 增加,表明 D-Asp 水平升高与认知能力增强之间存在联系 (Topo et al., 2010)。

3. 眼科研究

天冬氨酸钠已用于眼科研究,特别是用于研究离体蛙视网膜的整体受体电位。用天冬氨酸钠治疗可抑制视网膜电图 (ERG) 的特定成分,从而分离出受体电位。天冬氨酸的这一特性有助于研究光谱灵敏度和视觉反应的其他方面 (Sillman, Ito, & Tomita, 1969)。

4. 味觉感知和膳食应用

天冬氨酸钠已被探索作为咸味感知的潜在增强剂,这可能有助于开发盐替代品。一项研究表明,天冬氨酸钠显着增强了牛蛙和人类感官测试中对 NaCl 和 KCl 混合物的舌咽神经反应。这表明它具有减少膳食盐摄入过多的潜力 (Nakagawa et al., 2014)。

5. 生殖健康

在生殖健康方面,D-天冬氨酸钠已被研究对其精子质量的影响。一项涉及用 D-天冬氨酸钠治疗的亚生育患者的研究表明,精子浓度和活力显着提高。这与治疗个体伴侣的怀孕率提高有关,突出了其在生育治疗中的潜在应用 (D'aniello et al., 2012)。

安全和危害

未来方向

Research is needed to examine the targeting of aspartate metabolism as a strategy to fight cancer, the use of aspartate as a dietary supplement, and the risks of increased aspartate consumption . The role of aspartate in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .

属性

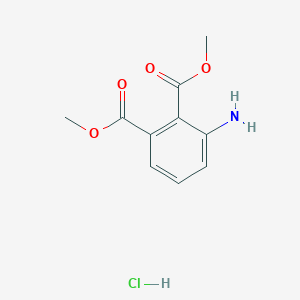

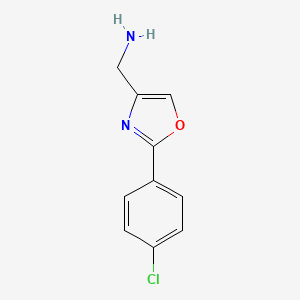

IUPAC Name |

disodium;(2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXOIHIZTOVVFB-JIZZDEOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-84-8 (Parent) | |

| Record name | Disodium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501014348 | |

| Record name | Disodium L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Aspartic acid, homopolymer, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium aspartate | |

CAS RN |

5598-53-8, 17090-93-6, 3792-50-5, 94525-01-6 | |

| Record name | Disodium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 94525-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48MC6MXP9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)